

A Comparative Guide to PQR530 and Other Brain-Penetrant PI3K Inhibitors

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Compound of Interest		
Compound Name:	PQR530	
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The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in various cancers, particularly in aggressive brain tumors like glioblastoma, has made it a prime target for therapeutic intervention.[2][3] However, the blood-brain barrier (BBB) presents a formidable challenge, limiting the efficacy of many systemic cancer therapies. This has driven the development of a new generation of brain-penetrant PI3K inhibitors designed to reach intracranial targets.

This guide provides an objective comparison of **PQR530**, a potent dual PI3K/mTOR inhibitor, with other notable brain-penetrant PI3K inhibitors that have advanced to preclinical and clinical development. The comparison focuses on biochemical potency, cellular activity, pharmacokinetic properties, and clinical status, supported by experimental data.

Overview of Compared Inhibitors

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor that targets both the class I PI3K isoforms and the mTORC1/2 complexes.[4][5] This dual-targeting mechanism is designed to provide a more comprehensive blockade of the signaling pathway.[1] For comparison, this guide includes Paxalisib (GDC-0084), another dual PI3K/mTOR inhibitor specifically developed for brain cancers, alongside pan-PI3K inhibitors like Buparlisib and Copanlisib, which also exhibit central nervous system (CNS) penetration. Gedatolisib, a potent dual PI3K/mTOR inhibitor, is also included, though its brain penetration characteristics are less established in publicly available data.



Table 1: General Characteristics of Brain-Penetrant PI3K Inhibitors

Inhibitor	Other Names	Mechanism of Action	Highest Development Stage (Brain Tumors)
PQR530	-	Dual pan-PI3K / mTORC1/2 Inhibitor	Preclinical[4][6]
Paxalisib	GDC-0084, RG7666	Dual PI3K / mTOR Inhibitor	Phase III[2][7][8]
Buparlisib	BKM120, NVP- BKM120	Pan-Class I PI3K Inhibitor	Phase II[9][10]
Copanlisib	BAY 80-6946	Pan-Class I PI3K Inhibitor (α, δ dominant)	Phase II (Preclinical for CNS)[11][12][13]
Gedatolisib	PF-05212384, PKI- 587	Dual pan-PI3K / mTOR Inhibitor	Clinical Trials (General), Preclinical (GBM)[14][15][16]

Biochemical Potency and Selectivity

The potency of these inhibitors against their target kinases is a key determinant of their biological activity. **PQR530** demonstrates subnanomolar affinity for PI3K α and mTOR, establishing it as a highly potent dual inhibitor.[5] Paxalisib and Gedatolisib also show low nanomolar potency against both PI3K and mTOR.[15][17] Copanlisib is a potent pan-PI3K inhibitor with preferential activity against the α and δ isoforms, while Buparlisib inhibits all four class I isoforms in the double-digit nanomolar range.[9][18]

Table 2: In Vitro Biochemical Potency of PI3K Inhibitors (nM)



Inhibitor	ΡΙ3Κα	РІЗКβ	РІЗКу	ΡΙ3Κδ	mTOR	Assay Type
PQR530	0.84	~10	~10	~10	0.33	Kd[5][19]
Paxalisib	2	46	10	3	70	Ki,app[17]
Buparlisib	52	166	262	116	>1000	IC50[9]
Copanlisib	0.5	3.7	6.4	0.7	40	IC50[11] [18]
Gedatolisib	0.4	-	5.4	-	1.6	IC50[15]

Note: Data are compiled from different sources and assays, which may affect direct comparability. Kd (dissociation constant) and Ki,app (apparent inhibition constant) reflect binding affinity, while IC50 (half-maximal inhibitory concentration) reflects functional inhibition.

Cellular Activity and Pathway Inhibition

The efficacy of these inhibitors is ultimately demonstrated by their ability to block signaling within cancer cells, leading to growth inhibition. **PQR530** effectively inhibits the phosphorylation of downstream pathway markers, such as protein kinase B (PKB/Akt) and ribosomal protein S6, with a potent IC50 of 70 nM in melanoma cells.[1][5] It also shows broad anti-proliferative activity across numerous cancer cell lines, with a mean GI50 (half-maximal growth inhibition) of 426 nM.[1][5]

Table 3: Cellular Activity of PI3K Inhibitors



Inhibitor	Cell Line(s)	Endpoint	Potency (nM)
PQR530	A2058 Melanoma pAkt / pS6 Inhibition (IC50)		70[1][5]
44 Cancer Cell Lines	Growth Inhibition (Mean GI50)	426[1][5]	
Paxalisib	Various Glioma Lines	Growth Inhibition (IC50)	300 - 1,100[17]
Buparlisib	44 Cancer Cell Lines	Growth Inhibition (Median IC50)	1,200[20]
Copanlisib	Various Tumor Lines	Growth Inhibition (Mean IC50)	19[18]
Gedatolisib	MDA-361, PC3-MM2	Growth Inhibition (IC50)	4, 13.1[15]

Pharmacokinetics and Brain Penetration

A critical differentiator for treating brain tumors is the ability of an inhibitor to cross the BBB. **PQR530** was specifically developed for brain permeability and demonstrates excellent brain penetration with a brain-to-plasma ratio of approximately 1.6 in mice.[21] Paxalisib was also designed for CNS penetration and achieves a brain-to-plasma ratio of about 1.0 in patients.[3] Buparlisib is known to readily cross the BBB, which contributes to both its potential efficacy in brain tumors and certain CNS-related side effects.[20]

Table 4: Preclinical Pharmacokinetic and Brain Penetration Data

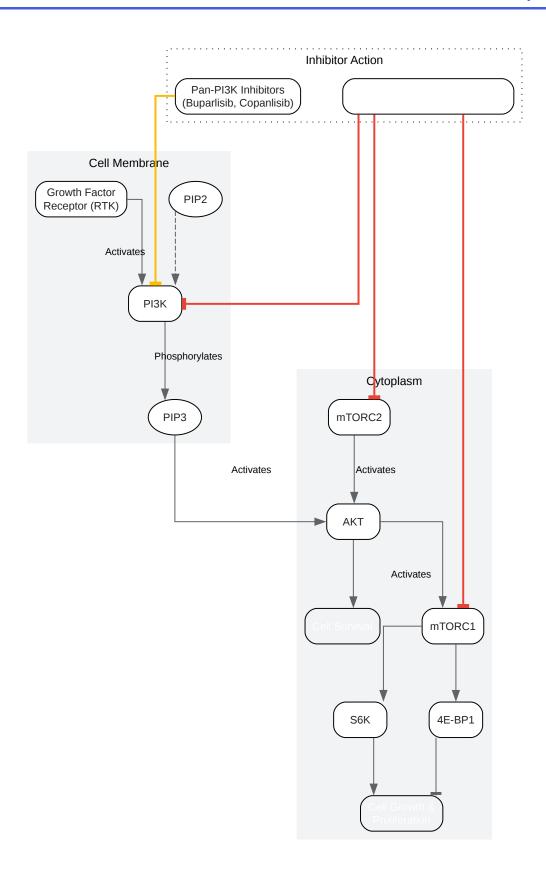


Inhibitor	Species	Oral Bioavailability	Brain:Plasma Ratio	Key Findings
PQR530	Mouse	Good[1]	~1.6[21]	Rapid absorption, Cmax at 30 min in plasma and brain.[4]
Paxalisib	Rat	76%[7]	~1.0 (in patients)	Mouse Kp,uu (unbound brain- to-plasma ratio) of 0.31.[7]
Buparlisib	-	High[22]	Readily crosses BBB[20]	Associated with dose-limiting CNS toxicities (e.g., depression).[20]
Copanlisib	Rat	IV formulation	-	Long half-life (6.0 hours); data on BBB penetration is limited.[18]
Gedatolisib	-	-	-	Failed to prevent brain metastasis in a preclinical breast cancer model.[16]

Signaling Pathways and Experimental Workflows

To contextualize the action of these inhibitors, it is essential to visualize the PI3K/mTOR pathway and the experimental methods used to characterize these compounds.





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Caption: PI3K/mTOR signaling pathway and points of inhibition.



The characterization of these inhibitors relies on a standardized set of preclinical experiments to determine potency, efficacy, and drug disposition.



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